molecular formula C19H15NO3S B1663124 10-tosyl-10H-phenoxazine CAS No. 55476-47-6

10-tosyl-10H-phenoxazine

Cat. No.: B1663124
CAS No.: 55476-47-6
M. Wt: 337.4 g/mol
InChI Key: DHZNMEIBMACSFH-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

10-tosyl-10H-phenoxazine (PSB-12062) plays a significant role in biochemical reactions. It interacts with P2X4 receptors, a type of purinergic receptor for ATP . This interaction is of an antagonistic nature, meaning that PSB-12062 inhibits the activity of P2X4 receptors .

Cellular Effects

PSB-12062 has profound effects on various types of cells and cellular processes. It has been used to pre-treat macrophages in inhibitor screening studies to understand the inflammation process . It has also been used to pre-treat P2X7-deficient BV-2 cells to elucidate the roles of P2X4 . The influence of PSB-12062 on cell function includes impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of PSB-12062 involves its binding interactions with P2X4 receptors. As an antagonist, it inhibits the activity of these receptors, thereby influencing various cellular and molecular processes . It does not display significant inhibition of human P2X1, P2X2, P2X3, or P2X7 at 10 μM .

Preparation Methods

Synthetic Routes and Reaction Conditions: PSB-12062 can be synthesized through a multi-step chemical process. The synthesis typically involves the reaction of phenoxazine with p-toluenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product .

Industrial Production Methods: While specific industrial production methods for PSB-12062 are not widely documented, the synthesis process can be scaled up using standard organic synthesis techniques. The key steps involve ensuring the purity of the starting materials and optimizing reaction conditions to maximize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions: PSB-12062 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the sulfonyl group. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while oxidation reactions can produce sulfone derivatives .

Properties

IUPAC Name

10-(4-methylphenyl)sulfonylphenoxazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO3S/c1-14-10-12-15(13-11-14)24(21,22)20-16-6-2-4-8-18(16)23-19-9-5-3-7-17(19)20/h2-13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHZNMEIBMACSFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3OC4=CC=CC=C42
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55476-47-6
Record name 55476-47-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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10-tosyl-10H-phenoxazine
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10-tosyl-10H-phenoxazine
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10-tosyl-10H-phenoxazine
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10-tosyl-10H-phenoxazine
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10-tosyl-10H-phenoxazine
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10-tosyl-10H-phenoxazine

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